molecular formula C14H9F3O B047392 9-(Trifluoromethyl)fluoren-9-ol CAS No. 120747-41-3

9-(Trifluoromethyl)fluoren-9-ol

Cat. No. B047392
M. Wt: 250.21 g/mol
InChI Key: QUWFPBFDQYCMED-UHFFFAOYSA-N
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Description

9-(Trifluoromethyl)fluoren-9-ol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a fluorinated derivative of fluorene, which is widely used in organic synthesis and materials science.

Scientific Research Applications

  • Blue Light-Emitting OLED Devices : Ter(9,9-diarylfluorene)s, which include derivatives of 9-(Trifluoromethyl)fluoren-9-ol, exhibit intense blue fluorescence and possess promising electrochemical and thermal stability. These properties make them ideal for efficient blue light-emitting OLED devices with low turn-on voltage (Wong et al., 2002).

  • Functional Materials in OLEDs : Fluorene-containing structures improve thermal stabilities, reactivity, and enhance photosensitivity and OLED properties, making them widely used in functional materials (Wang Ji-ping, 2011).

  • Photochemical Reactions : 9,9'-bifluorene-9,9'-diol undergoes photochemical pinacol rearrangement, leading to the formation of 9-fluorenone and related compounds, highlighting a significant chemical transformation involving 9-(Trifluoromethyl)fluoren-9-ol derivatives (Hoang et al., 1998).

  • Catalyzed Dehydrogenative Reactions : Scandium(III) triflate (Sc(OTf)3) catalyzes efficient dehydrogenative reactions with 9-aryl-fluoren-9-ols, yielding indole-containing 9,9-diarylfluorenes. This indicates potential applications in electroluminescent materials (Zhou et al., 2019).

  • Oil Sands Biomarker : 9-n-alkyl fluorene-9-ols and their derivatives have been identified in Alberta oil sands, suggesting their potential use as biomarkers for oil sands (Payzant et al., 1985).

  • Aromatic and Electrooptically Active Compounds : 9-heterofluorenes are highly aromatic and electrooptically active, with oxidation of the heteroatom significantly influencing their molecular structures and properties, relevant in electronic applications (Chen et al., 2007).

  • Electronic Properties in Fluorene Derivatives : The electronic properties of 9-(cycloheptatrienylidene)fluorene and its derivatives are slightly influenced by substituents on the fluorenylidene part, affecting the resulting (9-fluorenyl)tropylium cation (Minabe et al., 2001).

  • Cytochrome P-450 Oxygenase Metabolism : Cytochrome P-450 oxygenase plays a crucial role in microsomal metabolism of alcohols and carbonyl compounds like fluoren-9-ol, enabling their interconversion, which is significant in understanding biochemical transformations (Chen et al., 1984).

properties

IUPAC Name

9-(trifluoromethyl)fluoren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13(18)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWFPBFDQYCMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375335
Record name 9-(Trifluoromethyl)-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(trifluoromethyl)-9H-fluoren-9-ol

CAS RN

120747-41-3
Record name 9-(Trifluoromethyl)-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TV Mezhenkova, VV Komarov, VM Karpov… - Journal of Fluorine …, 2020 - Elsevier
The interaction of perfluoroethylbenzene with isomeric tetrafluorobenzenes in the presence of SbF 5 at 25 C, with further treatment of the reaction mixture with HF–pyridine and then with …
Number of citations: 4 www.sciencedirect.com

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